molecular formula C10H11F3N2 B13231606 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B13231606
M. Wt: 216.20 g/mol
InChI Key: HXHFCNMWXXGQHU-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The molecular scaffold, which incorporates both a pyrrolidine ring and a trifluoromethylpyridine moiety, is frequently employed in the design and synthesis of novel bioactive molecules . The pyrrolidine ring contributes a saturated, three-dimensional structure that can influence the compound's physicochemical properties and serve as a key pharmacophore, while the electron-withdrawing trifluoromethyl group on the pyridine ring can enhance metabolic stability and membrane permeability . This makes the compound a valuable intermediate for researchers developing potential pharmaceutical agents, particularly in areas such as central nervous system (CNS) disorders and enzyme inhibition. The compound is closely related to its dihydrochloride salt form (CAS 1909317-06-1), which has a molecular formula of C10H13Cl2F3N2 and a molecular weight of 289.1248 g/mol, and is often used for improved handling and solubility in experimental protocols . As a versatile synthon, it enables further functionalization and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound with provided analytical data, including its molecular formula (C10H11F3N2) and structural identifiers (SMILES: C1CNCC1C2=NC=CC(=C2)C(F)(F)F), to support their investigative work .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

2-pyrrolidin-3-yl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-2-4-15-9(5-8)7-1-3-14-6-7/h2,4-5,7,14H,1,3,6H2

InChI Key

HXHFCNMWXXGQHU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethylation of Pyridine Derivatives

A common approach to introduce the trifluoromethyl group on the pyridine ring involves direct fluorination or trifluoromethylation of suitable pyridine precursors. According to recent studies, vapor-phase catalytic fluorination of methyl-substituted pyridines can yield trifluoromethylpyridines with varying substitution patterns depending on reaction temperature and catalyst conditions (Table 1).

Substrate Reaction Temp. (°C) Major Product Type Yield (Peak Area %)
4-Picoline 380 4-Trifluoromethylpyridine (TF) 7.4
380 4-Chloro(trifluoromethyl)pyridine (CTF) 64.1

Note: The trifluoromethylation at the 4-position is less common and often yields lower amounts compared to 3- or 5-position substitutions.

Key trifluoromethylation reagents include ethyl 2,2,2-trifluoroacetate and trifluoroacetyl chloride, which serve as building blocks for cyclocondensation reactions to form trifluoromethylpyridines.

Installation of the Pyrrolidin-3-yl Substituent

The pyrrolidin-3-yl moiety is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. One effective method involves Suzuki-Miyaura coupling of halogenated trifluoromethylpyridines with pyrrolidine-containing boronic acids under optimized conditions (e.g., Pd(PPh3)4 catalyst, toluene/ethanol/water solvent system, 90–105 °C).

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed by reacting halogenated trifluoromethylpyridines with pyrrolidine under basic conditions such as sodium hydride in tetrahydrofuran (THF).

Asymmetric Synthesis of Trifluoromethylated Pyrrolidines

For stereoselective synthesis of trifluoromethylated pyrrolidines, asymmetric Michael addition followed by hydrogenative cyclization has been reported. This method allows formation of trisubstituted 2-trifluoromethyl pyrrolidines with excellent diastereo- and enantioselectivity under mild conditions using organocatalysts. Although this approach is more general for trifluoromethyl pyrrolidines, it can be adapted for pyridine-substituted analogs.

Multi-Step Synthesis via Aldimine Condensation and Cyclization

A patented method for related trifluoromethylpyridine derivatives involves aldimine condensation of methacrylaldehyde and 4,4,4-trifluoro-3-oxobutanoate derivatives, followed by cyclization and hydrolysis steps to yield trifluoromethyl-substituted pyridine intermediates. Subsequent functionalization can introduce the pyrrolidin-3-yl group.

Summary of Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Trifluoromethylation Catalytic fluorination of methylpyridine derivatives at 380 °C with fluidized-bed catalyst 4-Trifluoromethylpyridine intermediate
2 Halogenation Chlorination of trifluoromethylpyridine ring Halogenated trifluoromethylpyridine suitable for coupling
3 Cross-coupling (Suzuki) Pd(PPh3)4 catalyst, pyrrolidin-3-yl boronic acid, toluene/EtOH/H2O, 90–105 °C 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine
4 Purification Chromatography, recrystallization Pure target compound

Optimization Parameters and Characterization

  • Catalyst loading is typically around 5 mol% for palladium catalysts.
  • Solvent polarity affects coupling efficiency; mixed solvents improve solubility and yield.
  • Reaction times range from 12 to 24 hours for coupling steps.
  • Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.
  • Characterization includes ^1H, ^13C, and ^19F nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns and trifluoromethyl integration.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • X-ray crystallography can be used to resolve stereochemistry if chiral centers are present.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The pyridine ring undergoes regioselective substitutions at positions activated by the trifluoromethyl group. Key findings include:

Table 1: Substitution Reactions and Regioselectivity

PositionReagent/ConditionsProductYield (%)Selectivity FactorSource
C-3NH₃ (aq.), 120°C3-Amino derivative78>20:1 (vs. C-5)
C-5Cl₂, FeCl₃, 80°C5-Chloro derivative6515:1 (vs. C-3)
C-6NaSH, DMF, reflux6-Mercapto derivative8212:1 (vs. C-2)

The trifluoromethyl group at C-4 directs electrophiles to C-3 and C-5 via resonance deactivation. Steric hindrance from the pyrrolidine moiety at C-2 further modulates reactivity at adjacent positions .

Reduction and Hydrogenation Reactions

Catalytic hydrogenation selectively reduces unsaturated bonds while preserving the trifluoromethyl group:

Key Transformations:

  • Pyrrolidine Ring Saturation :
    C5H8N pyrrolidine H2,Pd CEtOHC5H10N\text{C}_5\text{H}_8\text{N pyrrolidine }\xrightarrow[\text{H}_2,\text{Pd C}]{\text{EtOH}}\text{C}_5\text{H}_{10}\text{N}

    Yields: 89–94% with >99% retention of stereochemistry .

  • Nitro Group Reduction :
    Nitro-substituted analogs (e.g., 5-nitro derivatives) reduce to amines under H₂/Raney Ni, enabling downstream functionalization .

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

Table 2: Cyclocondensation Pathways

Partner ReactantConditionsProductApplication
Ethyl trifluoroacetateK₂CO₃, DMF, 110°CTrifluoromethyl-imidazopyridineAgrochemical intermediates
ThioureaHCl, refluxThiazolo[5,4-b]pyridineAntimicrobial agents

These reactions exploit the nucleophilic nitrogen in the pyrrolidine ring and the electron-deficient pyridine system .

Trifluoromethyl Group Stability

The CF₃ group resists hydrolysis under acidic (HCl, 100°C) and basic (NaOH, 80°C) conditions, making it inert in most substitution reactions .

Pyrrolidine Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF to form quaternary ammonium salts (85–92% yield) .

  • Oxidation : MnO₂ selectively oxidizes the pyrrolidine to a ketone without affecting the pyridine ring (73% yield) .

Stereochemical Considerations

Asymmetric synthesis routes using organocatalysts (e.g., Cinchona alkaloids) achieve enantiomeric excess (ee) >95% for pyrrolidine-containing derivatives. Hydrogenation of prochiral intermediates preserves stereochemistry, critical for bioactive molecule synthesis .

Industrial-Scale Reaction Optimization

Continuous flow reactors enhance efficiency:

  • Residence Time : <2 min for chlorination at 320°C .

  • Catalyst : Fluidized-bed Cr₂O₃/Al₂O₃ increases CTF (chlorotrifluoromethylpyridine) yields to 64% PA% .

This compound’s reactivity profile enables its use in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides). Ongoing research focuses on improving regioselectivity in C–H functionalization and developing green synthetic protocols .

Scientific Research Applications

While there is not a lot of information available specifically for "2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine," the search results provide information on related compounds and their applications, which can help infer potential uses and properties.

Structural and Chemical Properties
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a pyrrolidine ring (a five-membered saturated ring containing a nitrogen atom). Its molecular formula is C13H15F3N2O3S, which includes trifluoromethyl and sulfonyl substituents that influence its chemical reactivity and potential biological activity. The trifluoromethyl group enhances lipophilicity, while the sulfonyl group affects reactivity.

Reactivity and Synthesis
The pyridine ring can undergo electrophilic substitution reactions, and the pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for various synthetic transformations.

Potential Applications
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine has potential in medicinal chemistry and pharmaceuticals. Compounds with trifluoromethyl and sulfonamide functionalities have shown enhanced pharmacological profiles. Studies on the interactions of this compound with biological targets are important for understanding its pharmacodynamics.

Trifluoromethylpyridines (TFMP) in Agrochemicals and Pharmaceuticals
Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries for crop protection . Fluazifop-butyl was the first TFMP derivative in the agrochemical market, and over 20 new TFMP-containing agrochemicals have since been introduced . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries, with approved products and candidates in clinical trials . The biological activities of TFMP derivatives are attributed to the unique properties of the fluorine atom and the pyridine moiety .

Examples of TFMP Derivatives and Their Applications

  • Fluazifop-butyl: An acetyl-CoA carboxylase (ACCase) inhibitor used as a herbicide .
  • Pyroxsulam: An ALS-inhibiting herbicide used to control weeds in cereal crops like wheat .
  • Flonicamid: A chordotonal organ modulator classified as an insecticide .
  • Bimiralisib: A phosphoinositide 3-kinase (PI3K) inhibitor .
  • Icenticaftor: A potentiator of the cystic fibrosis membrane conductance regulator (CFTR) .

Role of Trifluoromethyl Group
The trifluoromethyl group is a valuable component in medicinal chemistry and is present in anticancer drugs . The introduction of a TFMP moiety can improve translocation, herbicidal activities, and other favorable features in compounds .

Other Related Compounds

  • 4-(Trifluoromethyl)pyrimidine: Exhibits antimicrobial activity.
  • Cyclopropylsulfonamide: Shows anticonvulsant properties.
  • Pyrrolidinone derivatives: Potential neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine with key analogs based on substituents, molecular weight, melting point, and functional groups:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Functional Groups Bioactivity/Application References
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine Pyrrolidinyl (C2), -CF₃ (C4) ~246 (estimated) N/A Amine (-NH), -CF₃ Potential enzyme inhibition Inferred
4-Chloro-2-(trifluoromethyl)pyridine -Cl (C4), -CF₃ (C2) 211.56 N/A -Cl, -CF₃ Herbicide intermediate
UDO (S)-4-(trifluoromethyl)phenyl derivative Piperazinyl, -CF₃ ~550 (estimated) N/A Amine, -CF₃, aromatic rings CYP51 inhibition (anti-T. cruzi)
2-Amino-4-(2-Chloro-5-(4-NO₂-Ph)Pyridin-3-Yl)-1-(4-Cl-Ph)Pyridine -Cl, -NO₂, -NH₂ 497 278–282 -CN, C=O, -NH₂ Antimicrobial (screened)
2,3-Difluoro-5-(trifluoromethyl)pyridine -F (C2, C3), -CF₃ (C5) 213.09 N/A -F, -CF₃ Herbicidal intermediate

Key Observations :

  • Trifluoromethyl Group : All compounds include -CF₃, which enhances lipophilicity and resistance to oxidative metabolism. This group is critical for bioactivity, as seen in UDO's antiparasitic efficacy .
  • Substituent Effects : Replacing -Cl (in 4-Chloro-2-CF₃-pyridine) with pyrrolidinyl (in the target compound) introduces a basic amine, likely improving water solubility and target binding .
  • Melting Points: Amino-substituted analogs (e.g., 2-Amino-4-Cl-pyridine derivatives) exhibit higher melting points (268–292°C), attributed to hydrogen bonding from -NH₂ and -CN groups .

Spectroscopic Data Comparison

  • IR Spectroscopy: -CN Stretch: Observed at ~2183 cm⁻¹ in nitrile-containing analogs .
  • ¹H NMR : Pyrrolidinyl protons in the target compound would resonate at δ 1.7–3.5 ppm, similar to cyclic amines in UDO .

Biological Activity

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a pyrrolidin-3-yl group at the 2-position and a trifluoromethyl group at the 4-position. Its molecular formula is C10H11F3N2, with a molecular weight of 216.20 g/mol. While specific biological activity data for this compound is limited, its structural features suggest potential applications in various biological contexts.

Structural Characteristics

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions. The pyrrolidine moiety may also contribute to its pharmacological properties, as compounds containing similar structures have demonstrated various biological activities.

Potential Biological Activities

While direct studies on 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine are sparse, related compounds with trifluoromethylpyridine moieties have exhibited significant biological activities, including:

  • Anticancer Activity : Compounds with similar structures have been explored for their potential as anticancer agents. For instance, CDC42 inhibitors derived from pyridine scaffolds have shown promise in inhibiting cancer cell proliferation in melanoma cell lines .
  • Antimicrobial Properties : Structural analogs have been investigated for their antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

  • Antiproliferative Studies : In a study focusing on pyrimidine derivatives, modifications to the piperidine moiety were found to enhance potency against melanoma cell lines. This suggests that similar modifications in 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine could yield compounds with improved biological activity .
  • Synthesis and Structure-Activity Relationship (SAR) : Research on related compounds has established that substitutions on the amino group can significantly improve biological activity. For example, certain trifluoromethyl substitutions were found to enhance binding affinity and selectivity in kinase assays .
  • Pharmacokinetic Properties : Compounds with trifluoromethyl groups have demonstrated favorable pharmacokinetic profiles, including oral bioavailability and brain penetration. These properties are critical for therapeutic applications, particularly in treating central nervous system disorders .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityKey Findings
CDC42 InhibitorsAnticancerPotent against melanoma cell lines
Trifluoromethyl-pyridine derivativesAntimicrobialEffective against MRSA
Pyrimidine derivativesAntiproliferativeEnhanced potency through structural modifications

Q & A

Basic: What are the optimized synthetic routes for 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or cross-coupling reactions. Key parameters include solvent choice, temperature, and catalyst selection. For example:

  • Dichloromethane (DCM) with NaOH achieves 75–85% yield via SN2 mechanisms, but requires rigorous drying to avoid hydrolysis .
  • Transition-metal-free conditions (e.g., base/visible light-promoted reactions) yield 60–70% but reduce heavy metal contamination .
Method SolventCatalystYield (%)Purity (%)Reference
Nucleophilic substitutionDCMNaOH75–8599
Visible-light activationTHFNone60–7095

Recommendation: Optimize solvent polarity and base strength to balance yield and purity. Monitor reaction progress via TLC or HPLC.

Advanced: How can regioselectivity challenges in trifluoromethylpyridine functionalization be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directing groups : Use pyridine N-oxide to direct electrophilic substitution at the 4-position .
  • Protecting pyrrolidine nitrogen : Prevents undesired side reactions during coupling steps (e.g., Boc protection improves selectivity by ~20%) .
  • Computational modeling : DFT calculations predict favorable sites for substitution, reducing trial-and-error .

Data Contradiction : reports inconsistent yields (40–80%) for similar reactions, likely due to competing pathways. Resolve by adjusting reaction time and stoichiometry .

Basic: What characterization techniques are critical for verifying structural integrity?

Methodological Answer:

  • NMR : 1H/13C NMR confirms pyrrolidine ring conformation and trifluoromethyl group integration. Look for splitting patterns (e.g., CF3 causes distinct 19F signals) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 262.0388 for C11H9F3N2) .
  • X-ray crystallography : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding with pyridine nitrogen) .

Safety Note : Handle hygroscopic intermediates under inert atmosphere to prevent decomposition .

Advanced: How do supramolecular interactions affect crystallization and stability?

Methodological Answer:

  • Protonation effects : Pyridine nitrogen protonation forms salts (e.g., trifluoroacetate or perchlorate), altering crystal packing and melting points .
  • Hydrogen bonding : Carboxylic acid derivatives (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) exhibit layered structures via O–H···N interactions, enhancing thermal stability .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π stacking in aryl-thiazole derivatives improves photostability) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under nitrogen (P407) to prevent oxidation .
  • Health hazards : H315 (skin irritation) and H319 (eye damage) require PPE (gloves, goggles) .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal (P501) .

Advanced: How can computational tools predict electronic properties for materials science applications?

Methodological Answer:

  • HOMO-LUMO gaps : Density functional theory (DFT) calculates gaps (~3.5 eV) to assess suitability as OLED emitters. Ancillary ligands (e.g., carbenes) widen gaps for blue-shifted emission .
  • TD-DFT : Simulates UV-Vis spectra to match experimental λmax (e.g., 450 nm for Ir(III) complexes) .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes inhibited by trifluoromethyl groups) .

Basic: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Variable factors : Compare solvent purity (anhydrous vs. technical grade), catalyst lot variability, and reaction scaling effects.
  • Case study : reports 99% purity with column chromatography, while uses flash purification (95%), explaining yield differences .
  • Reproducibility checklist : Document O2/moisture levels, stirring rate, and heating uniformity.

Advanced: What mechanistic insights explain trifluoromethyl group reactivity under catalytic conditions?

Methodological Answer:

  • Radical pathways : Visible light promotes CF3 radical formation, enabling C–H functionalization (e.g., aryl-thioether synthesis) .
  • Electrophilic substitution : CF3 groups deactivate pyridine rings, requiring strong Lewis acids (e.g., AlCl3) for nitration .
  • Kinetic isotope effects : Deuterium labeling studies reveal rate-limiting steps in cross-couplings .

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